alpha-Trifluoromethylacryloyl chloride

Description

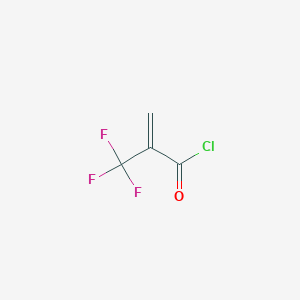

Structure

2D Structure

3D Structure

Properties

CAS No. |

90715-73-4 |

|---|---|

Molecular Formula |

C4H2ClF3O |

Molecular Weight |

158.50 g/mol |

IUPAC Name |

2-(trifluoromethyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C4H2ClF3O/c1-2(3(5)9)4(6,7)8/h1H2 |

InChI Key |

HXSIAJREWWAACY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Trifluoromethylacryloyl Chloride

Established Synthetic Pathways

The most common and direct route to alpha-trifluoromethylacryloyl chloride involves the chlorination of 2-(trifluoromethyl)acrylic acid. This transformation is effectively carried out using standard chlorinating agents that convert carboxylic acids to their more reactive acyl chloride counterparts.

Conversion from 2-(Trifluoromethyl)acrylic Acid via Acid Chlorination Reagents

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction with 2-(trifluoromethyl)acrylic acid proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.

A general procedure involves the slow addition of thionyl chloride to a solution of 2-(trifluoromethyl)acrylic acid, often in an inert solvent. The reaction mixture is then typically heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.

| Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Thionyl chloride | DMF | None or inert solvent | Reflux | Varies |

This interactive data table is based on general procedures for acryloyl chloride synthesis and may not represent optimized conditions for the trifluoromethylated analog.

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. Similar to thionyl chloride, it often requires a catalytic amount of DMF. The reaction with oxalyl chloride is generally considered to be milder than with thionyl chloride and proceeds at lower temperatures, often at room temperature. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again simplifies product isolation.

The procedure typically involves adding oxalyl chloride to a solution of the carboxylic acid and a catalytic amount of DMF in an inert solvent like dichloromethane (B109758) (DCM). The reaction is often complete within a few hours at room temperature. A study on the continuous-flow synthesis of acryloyl chloride highlighted an oxalyl chloride mediated procedure under solvent-free conditions with catalytic DMF at room temperature, achieving nearly full conversion within 1 to 3 minutes. researchgate.net

| Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time |

| Oxalyl chloride | DMF | Inert solvent (e.g., DCM) or solvent-free | Room Temperature | Minutes to hours |

This interactive data table is based on general procedures for acryloyl chloride synthesis and may not represent optimized conditions for the trifluoromethylated analog.

Methodological Advancements in Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, safety, and scalability of acyl chloride synthesis. These include the optimization of reaction conditions to maximize yields and the adaptation of procedures for larger-scale production.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions for the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that are typically optimized include the choice of chlorinating agent, the stoichiometry of the reagents, the reaction temperature, the choice of solvent, and the concentration of the catalyst.

For analogous syntheses of acryloyl chlorides, it has been found that using a slight excess of the chlorinating agent can drive the reaction to completion. The use of a catalyst like DMF is often essential for achieving a high reaction rate, especially with oxalyl chloride. The choice of solvent can also play a significant role; however, solvent-free conditions are increasingly being explored for their environmental and economic benefits. researchgate.net Purification of the final product is typically achieved by distillation.

Scale-Up Considerations for Laboratory to Research Production

Scaling up the synthesis of this compound from the laboratory to research production scale requires careful consideration of several factors. The exothermic nature of the reaction with chlorinating agents necessitates efficient heat management to maintain control over the reaction temperature. The release of corrosive gaseous byproducts (HCl, SO₂, CO) must be managed through appropriate scrubbing systems.

Reactivity and Mechanistic Studies of Alpha Trifluoromethylacryloyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of alpha-trifluoromethylacryloyl chloride is highly electrophilic, making it a prime substrate for nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, formation of a transient tetrahedral intermediate, and subsequent reformation of the carbon-oxygen double bond with the elimination of the chloride.

Formation of Alpha-Trifluoromethylated Esters

This compound reacts readily with alcohols to form α-trifluoromethylated esters. The reaction is typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. libretexts.orgchemguide.co.uk The base prevents the protonation of the alcohol, maintaining its nucleophilicity, and drives the reaction to completion.

The mechanism follows the standard nucleophilic addition-elimination pathway. libretexts.org The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a protonated ester. The base then deprotonates this intermediate to yield the final ester product and the corresponding ammonium (B1175870) salt.

The reaction is versatile, accommodating a wide range of primary, secondary, and tertiary alcohols.

Table 1: Illustrative Examples of Ester Formation

| Reactant 1 | Reactant 2 (Alcohol) | Base | Product |

| α-Trifluoromethylacryloyl chloride | Methanol | Pyridine | Methyl α-trifluoromethylacrylate |

| α-Trifluoromethylacryloyl chloride | Ethanol | Triethylamine | Ethyl α-trifluoromethylacrylate |

| α-Trifluoromethylacryloyl chloride | tert-Butanol | Pyridine | tert-Butyl α-trifluoromethylacrylate |

Synthesis of Alpha-Trifluoromethylated Amides

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to α-trifluoromethylated amides. These reactions are generally fast due to the high reactivity of the acyl chloride. When reacting with ammonia or a primary or secondary amine, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl generated during the reaction. Alternatively, one equivalent of the amine can be used along with an auxiliary base like pyridine.

The process follows the nucleophilic acyl substitution mechanism, analogous to ester formation. The nitrogen atom of the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that eliminates chloride to form the amide. The resulting α-trifluoromethylated acrylamides are valuable building blocks in medicinal and materials chemistry. nih.govnih.gov

Table 2: Illustrative Examples of Amide Synthesis

| Reactant 1 | Reactant 2 (Amine) | Stoichiometry/Base | Product |

| α-Trifluoromethylacryloyl chloride | Ammonia (NH₃) | 2 equivalents | α-Trifluoromethylacrylamide |

| α-Trifluoromethylacryloyl chloride | Aniline | 2 equivalents | N-Phenyl-α-trifluoromethylacrylamide |

| α-Trifluoromethylacryloyl chloride | Diethylamine | Pyridine | N,N-Diethyl-α-trifluoromethylacrylamide |

Generation of Alpha-Trifluoromethylated Anhydrides

This compound can be converted to anhydrides, which can be either symmetric or mixed. The reaction with a carboxylate salt, such as sodium trifluoromethylacrylate, would yield the symmetric bis(α-trifluoromethyl)acrylic anhydride (B1165640). More commonly, it is reacted with a different carboxylic acid in the presence of a base like pyridine to form a mixed anhydride. nih.govkhanacademy.org

In this reaction, the carboxylic acid is deprotonated by the base to form a carboxylate anion, which then acts as the nucleophile. It attacks the acyl chloride, leading to the formation of the anhydride and pyridinium (B92312) chloride. youtube.com Mixed anhydrides are often used as activated intermediates in peptide synthesis and other acylation reactions.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents is complex due to the presence of two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the acrylate (B77674) system (position 3). The outcome depends significantly on the type of organometallic reagent used.

With highly reactive organometallic reagents like Grignard reagents (RMgX), the reaction typically involves two main steps. The first is a nucleophilic acyl substitution where the Grignard reagent adds to the carbonyl group, displacing the chloride and forming an α-trifluoromethylated ketone. However, this ketone is also highly reactive towards the Grignard reagent. youtube.com Consequently, a second equivalent of the Grignard reagent adds to the newly formed ketone in a 1,2-addition, ultimately yielding a tertiary alcohol after acidic workup. It is generally difficult to stop the reaction at the ketone stage when using Grignard reagents. youtube.com

In contrast, less reactive organometallic reagents, such as lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, offer greater selectivity. Gilman reagents are known to react with acyl chlorides to form ketones, with the reaction typically stopping at that stage because ketones are less reactive towards cuprates than acyl chlorides are. masterorganicchemistry.com Furthermore, Gilman reagents are "soft" nucleophiles and have a strong propensity for 1,4-conjugate addition (Michael addition) to α,β-unsaturated systems. libretexts.orgyoutube.com Therefore, the reaction of a Gilman reagent with this compound could potentially lead to two different products: the ketone from 1,2-acyl substitution or the product of 1,4-conjugate addition to the double bond. The reaction conditions often determine the dominant pathway.

Table 3: Expected Products from Reactions with Organometallic Reagents

| Reactant 1 | Organometallic Reagent | Expected Major Product (after workup) | Reaction Type(s) |

| α-Trifluoromethylacryloyl chloride | Methylmagnesium bromide (CH₃MgBr) | 2-(Trifluoromethyl)-3-buten-2-ol | Nucleophilic Acyl Substitution followed by 1,2-Addition |

| α-Trifluoromethylacryloyl chloride | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3,3-Dimethyl-1,1,1-trifluoro-2-propanone | Nucleophilic Acyl Substitution (1,2-addition) |

| α-Trifluoromethylacryloyl chloride | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4,4,4-Trifluoro-3-(trifluoromethyl)pentanoyl chloride | Conjugate Addition (1,4-addition) |

Carbon-Carbon Bond Forming Reactions

Michael Addition Reactions

The double bond in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the α-trifluoromethyl group and the acyl chloride group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) with a variety of nucleophiles. researchgate.netnih.gov

In a Michael addition, a nucleophile (the Michael donor) attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org This generates a resonance-stabilized enolate intermediate. Subsequent protonation or reaction with an electrophile at the α-carbon yields the final product. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, facilitating this reaction, sometimes even without a catalyst. nih.gov

A wide range of nucleophiles, including enolates, amines, thiols, and "soft" organometallic reagents like organocuprates, can participate in this reaction. libretexts.orgnih.gov This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, leading to more complex molecules containing the trifluoromethyl motif. For instance, the reaction with a malonate ester enolate would lead to a substituted glutarate derivative after hydrolysis and decarboxylation.

It is important to note that with nucleophiles that can also react at the carbonyl group (like amines or organometallic reagents), there is a potential competition between 1,2-addition (nucleophilic acyl substitution) and 1,4-addition (Michael reaction). The choice of nucleophile, solvent, and temperature can often be tuned to favor one pathway over the other. Soft nucleophiles generally favor 1,4-addition, while hard nucleophiles favor 1,2-addition. youtube.com

Enantioselective Aza-Michael Additions for Chiral Fluorinated Structures

The development of enantioselective aza-Michael additions using derivatives of this compound has been a key focus in the synthesis of chiral fluorinated structures. Organocatalysis has emerged as a particularly effective strategy. For instance, chiral N-heterocyclic carbenes (NHCs) have been successfully employed as noncovalent organocatalysts to promote the highly selective aza-Michael reaction between primary alkyl amines and β-trifluoromethyl β-aryl nitroolefins, which are structurally related to derivatives of this compound. This approach has yielded chiral trifluoromethylated amines in high yields (up to 99%) and with excellent enantioselectivity (up to 98% ee). pkusz.edu.cnnih.gov

The reaction of nosyloxycarbamates with 2-(trifluoromethyl)acrylates, direct derivatives of the title compound, has been shown to produce α-trifluoromethyl β-amino esters. This reaction proceeds via an aza-Michael addition, and the initial adduct can be isolated, providing confirmation of the reaction mechanism. Subsequent treatment of these adducts with a base like sodium hydride can lead to the formation of corresponding aziridines.

Stereochemical Control in Michael Additions

Achieving a high level of stereochemical control is paramount in the synthesis of chiral molecules. In the context of Michael additions to α-trifluoromethylated acrylates, the stereochemical outcome is influenced by several factors, including the nature of the nucleophile, the catalyst, and the reaction conditions. The trifluoromethyl group itself plays a crucial role in directing the stereoselectivity of the addition.

Research on the Michael addition of various nucleophiles to (E)-3-(trifluoromethyl)acrylates has demonstrated the feasibility of controlling adjacent tertiary carbon centers. This control is critical for the synthesis of complex molecules with multiple stereocenters. The strategic placement of the trifluoromethyl group allows for the diastereoselective addition of nucleophiles, leading to the formation of highly functionalized, stereochemically defined products.

Catalytic Transformations Involving this compound

The development of catalytic methods for the transformation of this compound and its derivatives has significantly expanded their synthetic utility, particularly in the realm of asymmetric synthesis.

Organocatalytic Applications in Asymmetric Synthesis

Organocatalysis has proven to be a powerful strategy for the asymmetric functionalization of α-trifluoromethylated Michael acceptors. Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been effectively used to catalyze the enantioselective Michael addition of various nucleophiles.

For example, bifunctional squaramide catalysts have been employed in the stereoselective cascade Michael/alkylation of fluorinated acetoacetates with β,γ-bromonitrostyrenes to construct 2-trifluoromethylated and 2-difluoromethylated dihydrofurans with high enantioselectivities (82–96% ee) and diastereoselectivities (8:1 to >20:1 dr). Similarly, Takemoto's catalysts have been used to promote the enantioselective Michael addition of aminomaleimides to nitroolefins, affording products in good yields and with up to 94% ee.

The use of chiral primary amine-based organocatalysts has enabled the enantioselective cascade Michael/aldol reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, leading to the formation of β-CF3-cyclohexanones with excellent enantioselectivity (92–99% ee).

Metal-Mediated Transformations

While direct metal-mediated transformations of the highly reactive this compound are not extensively documented, its derivatives, α-trifluoromethylacrylates, have been utilized in various metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis.

The Mizoroki-Heck reaction, a palladium-catalyzed reaction, has been used for the synthesis of α-trifluoromethylacrylic acids from aryl iodides and 2-(trifluoromethyl)acrylic acid. This transformation demonstrates the utility of palladium catalysis in functionalizing the carbon-carbon double bond of these systems. Furthermore, copper-catalyzed reactions have been explored for the trifluoromethylation of alkenes, with mechanistic pathways involving the generation of a CF3 radical intermediate.

Investigating Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing existing synthetic methods and developing new transformations. For reactions involving derivatives of this compound, mechanistic studies have often focused on the role of the trifluoromethyl group in influencing reactivity and selectivity.

In the context of the aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates, the isolation of the initial aza-Michael adduct provides strong evidence for the proposed reaction pathway. This intermediate can then be converted to an aziridine, confirming a stepwise mechanism.

Mechanistic investigations into the catalyst-free thia-Michael addition to α-trifluoromethylacrylates have revealed that the reaction likely proceeds through a solvent-assisted proton transfer in the rate-determining step. Density Functional Theory (DFT) calculations have shown a significant lowering of the energy barrier for this addition, an effect attributed to the presence of the trifluoromethyl group.

Applications As a Monomer in Advanced Polymeric Materials Research

Synthesis of Fluorinated Homo- and Copolymers

The synthesis of polymers using alpha-trifluoromethylacryloyl chloride involves various polymerization techniques, with radical polymerization being a key method. Researchers explore both its homopolymerization and its copolymerization with other monomers, particularly fluoroalkenes, to create a diverse range of fluorinated materials.

The radical polymerization of monomers containing an α-trifluoromethyl group, such as α-trifluoromethylstyrene, can be challenging. The bulky and strongly electron-withdrawing nature of the trifluoromethyl group at the α-position can hinder the polymerization process. mdpi.com For instance, studies on α-trifluoromethylstyrene have shown that it does not readily homopolymerize, although it can be incorporated into copolymers. mdpi.com This difficulty is attributed to steric hindrance and the electronic effects of the CF₃ group, which can affect the reactivity of the monomer. mdpi.com While specific kinetic studies on the homopolymerization of this compound are not detailed in the provided research, the behavior of structurally similar monomers suggests that its homopolymerization may be similarly impeded, making copolymerization a more common route for its application.

This compound is a valuable comonomer for copolymerization with fluoroalkenes like vinylidene fluoride (VDF). Research into the radical copolymerization of VDF with structurally similar monomers, such as tert-butyl 2-trifluoromethacrylate (MAF-TBE), demonstrates a strong tendency towards forming alternating copolymers. rsc.org Kinetic studies of the VDF and MAF-TBE system revealed reactivity ratios of rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C. rsc.org These values, being close to zero, indicate that each monomer preferentially reacts with the other monomer rather than with itself, leading to a highly alternating polymer chain structure. rsc.org This controlled incorporation allows for the synthesis of copolymers where VDF and the trifluoromethyl-containing monomer units are arranged in a regular pattern, which is crucial for tuning the final properties of the material. rsc.orgacademie-sciences.fr Such controlled copolymerization strategies are essential for developing innovative fluorinated polymers for high-tech applications. academie-sciences.fr

The principal application of this compound in polymer research is as a vehicle for incorporating trifluoromethyl (CF₃) groups into polymer structures. The CF₃ group is a significant pharmacophore in drug development and a key functional group in materials science for modifying polymer properties. mdpi.com Introducing these groups can enhance the chemical resistance of the polymer. mdpi.com The reactive acryloyl chloride moiety provides a versatile handle for subsequent chemical modifications, allowing the base polymer to be functionalized further after polymerization. This dual functionality—imparting fluorination and providing a reactive site—makes it a strategic choice for designing advanced functional polymers.

Tailoring Polymer Architecture and Properties for Research Endeavors

The inclusion of this compound in a polymer backbone significantly influences its physical and chemical properties. Researchers leverage these effects to design materials with specific performance characteristics related to solubility, processing, and thermal-mechanical stability.

The incorporation of polar functional groups, such as those derived from this compound, affects the solubility of the resulting polymers. Fluorinated polymers often exhibit unique solubility profiles, and the presence of polar groups can necessitate the use of polar organic solvents for processing and analysis. sigmaaldrich.com Characterization techniques like gel permeation chromatography (GPC) for these polymers may require specialized column packing materials, such as hydrophilic polymer particles, to avoid issues like hydrophobic adsorption that can occur with standard columns when using polar solvents. sigmaaldrich.com The selection of an appropriate solvent is critical, as the polymer's conformation and the resulting calibration curve in GPC will differ depending on the solvent used. sigmaaldrich.com

The introduction of fluorine into polymer chains is a well-established strategy for enhancing thermal and mechanical properties. Research on poly(alkyl alpha-fluoroacrylate)s demonstrates that the presence of fluorine directly on the polymer chain can lead to excellent mechanical properties. nih.gov For example, poly(methyl alpha-fluoroacrylate) (PMFA) exhibits compressive and bending strengths that are 50% higher than those of conventional poly(methyl methacrylate) (PMMA). nih.gov This improvement is attributed to the intermolecular forces induced by the high polarizability of the fluorine atoms along the polymer chain. nih.gov Similarly, incorporating hexafluoroisopropylidene groups into a polymer backbone has been shown to yield materials with good thermal stability, capable of withstanding temperatures up to 350°C. researchgate.net These findings underscore the significant positive impact of fluorination on the robustness of polymeric materials for demanding research and industrial applications.

Interactive Data Table: Comparison of Mechanical Properties

| Property | Poly(methyl methacrylate) (PMMA) | Poly(methyl alpha-fluoroacrylate) (PMFA) | Improvement |

| Compressive Strength | Baseline | 50% Higher | ▲ |

| Bending Strength | Baseline | 50% Higher | ▲ |

| Bending Modulus | Baseline | 50% Higher | ▲ |

Optical and Electronic Properties of Derived Polymers

Polymers synthesized from this compound exhibit a unique combination of optical and electronic properties, largely attributable to the high electronegativity and low polarizability of the fluorine atoms. These characteristics are of significant interest for the development of advanced optical and electronic devices.

Research into fluorinated poly(meth)acrylates, a class of materials closely related to those derived from this compound, has demonstrated that the incorporation of fluorine atoms can lead to a low refractive index. This is a critical property for applications in antireflective coatings and optical waveguides. For instance, fluorinated polymers are known to possess low refractive indices, making them suitable for use as core and cladding materials in optical fibers and integrated optical devices. The reduction in C-H bonds, due to fluorine substitution, also contributes to lower optical propagation losses, particularly at telecommunication wavelengths.

| Property | Typical Value/Characteristic for Fluorinated Acrylates | Significance in Optical/Electronic Applications |

| Refractive Index | Low (can be below 1.40) | Antireflective coatings, optical waveguides, optical fibers |

| Optical Clarity | High transparency in the visible spectrum | Lenses, optical windows, transparent coatings |

| Dielectric Constant | Low | Microelectronic insulators, interlayer dielectrics, high-frequency applications |

| Electronic Polarization | Reduced | Minimizes signal loss and cross-talk in electronic components |

This table presents generalized data for fluorinated acrylates, which are structurally similar to polymers derived from this compound, to illustrate the expected properties.

Research on Specialty Polymer Applications

The unique combination of properties imparted by the alpha-trifluoromethyl group makes polymers derived from this compound candidates for a range of specialty applications, particularly in high-performance sectors.

High-Performance Polymers for Aerospace and Electronics Research

The aerospace industry demands materials that are lightweight, durable, and can withstand extreme conditions, including high temperatures and corrosive environments. Fluoropolymers are widely used in aerospace applications due to their excellent thermal stability, chemical inertness, and low flammability. Polymers derived from this compound are expected to exhibit these beneficial characteristics.

The strong carbon-fluorine bond contributes to high thermal stability, with some fluorinated polymers showing thermal stability up to 200°C or higher. This makes them suitable for components that experience elevated temperatures during flight. Furthermore, their inherent resistance to chemicals and weathering makes them ideal for coatings and seals that are exposed to harsh environmental conditions. The lightweight nature of polymers, in general, offers significant advantages in aerospace by reducing fuel consumption and increasing payload capacity.

In the electronics sector, the low dielectric constant and high electrical insulation properties of these polymers are highly advantageous. They can be utilized in the fabrication of printed circuit boards, wire and cable insulation, and as encapsulants for sensitive electronic components. The ability to tailor the molecular structure through copolymerization allows for the fine-tuning of these properties to meet the specific demands of different electronic applications.

| Application Area | Key Properties of Fluorinated Polymers | Potential Use of Polymers from this compound |

| Aerospace | High thermal stability, chemical resistance, low weight, durability | Structural components, coatings, seals, wire insulation |

| Electronics | Low dielectric constant, high electrical resistivity, thermal stability | Printed circuit boards, insulators, encapsulants, dielectric layers |

This table provides an overview of the application of fluorinated polymers in aerospace and electronics, highlighting the potential roles for polymers derived from this compound based on their expected properties.

Development of Optoelectronic Materials

Optoelectronic devices, which bridge the gap between optics and electronics, require materials with precisely controlled optical and electrical properties. The unique characteristics of polymers derived from this compound make them promising candidates for this field. Their low refractive index is beneficial for creating antireflective surfaces on displays and solar cells, enhancing light transmission and efficiency.

Polymer Electrolytes and Energy Storage Research

The field of energy storage, particularly in the context of batteries and capacitors, is in constant search for materials that can improve performance, safety, and lifespan. Polymer electrolytes are a key area of research, aiming to replace traditional liquid electrolytes with solid-state alternatives to enhance safety and enable more flexible battery designs.

Fluorinated polymers are being investigated for use as polymer electrolytes due to their electrochemical stability and ability to dissolve lithium salts. The polar nature of the C-F bond can aid in the dissociation of lithium salts, while the flexible polymer backbone can facilitate ion transport. Research on methacrylate-based polymer electrolytes has shown that they can be effective hosts for liquid electrolytes, forming stable gel polymer electrolytes with good ionic conductivity. The incorporation of the trifluoromethyl group is expected to enhance the electrochemical stability window of the polymer, which is critical for use with high-voltage battery cathodes.

Utilization As a Building Block in Complex Molecular Synthesis

Construction of Fluorinated Organic Molecules

The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made the synthesis of fluorinated organic molecules a major focus of modern chemistry. α-Trifluoromethylacryloyl chloride serves as a key starting material for creating these valuable compounds.

The incorporation of fluorinated amino acids into peptides can dramatically alter their conformational preferences and biological activity. α-Trifluoromethylacryloyl chloride is a precursor for the synthesis of α-trifluoromethyl-β-amino acid derivatives, which are building blocks for novel peptidomimetics.

The primary synthetic route involves the conversion of α-trifluoromethylacryloyl chloride into a corresponding α-trifluoromethyl acrylamide. This is typically achieved by reacting the acyl chloride with the amino group of an existing amino acid or peptide. The resulting acrylamide then functions as a Michael acceptor. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for aza-Michael addition, where a primary or secondary amine adds across the double bond. This reaction sequence effectively elongates the peptide chain and introduces the trifluoromethylated β-amino acid residue. figshare.comnih.govscispace.com

This tandem acylation-conjugate addition strategy has been used to synthesize a range of partially modified retro (PMR) ψ[NHCH(CF₃)CH₂CO] peptide mimetics. nih.gov For example, reacting an N-protected amino acid with α-trifluoromethylacryloyl chloride, followed by deprotection and subsequent aza-Michael addition of an amine, yields these structures. Conformational analysis of the resulting peptidomimetics using X-ray crystallography and NMR techniques has revealed that these fluorinated units can induce stable β-turn-like conformations, which are critical secondary structures for molecular recognition and biological function. nih.govscispace.com

The table below summarizes representative amines used as Michael donors in the aza-Michael addition to α-trifluoromethyl acrylamide acceptors, leading to various peptidomimetics.

| Michael Donor (Amine) | Resulting Peptidomimetic Structure | Reference |

| Benzylamine | Dipeptide Mimetic | nih.gov |

| Glycine Methyl Ester | Tripeptide Mimetic | nih.gov |

| Ammonia (B1221849) (via precursor) | β²-Alanine Derivative | figshare.com |

| Diethylamine | N,N-Diethyl β-amino acid derivative | nih.gov |

This table is generated based on the types of reactions described in the sources.

Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. The reactive α,β-unsaturated carbonyl system of α-trifluoromethylacryloyl chloride and its derivatives is well-suited for the construction of these ring systems, particularly through cycloaddition or Michael addition-cyclization pathways.

A common strategy involves the reaction of α,β-unsaturated trifluoromethyl ketones (which can be derived from α-trifluoromethylacryloyl chloride) with bifunctional nucleophiles like hydrazine. nih.govresearchgate.net The reaction typically proceeds via an initial Michael addition of one of the hydrazine nitrogen atoms to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered pyrazoline ring after dehydration. nih.govgoogle.comgoogleapis.com The trifluoromethyl group is thus incorporated into the heterocyclic scaffold.

Different substituted hydrazines can be used to generate a library of trifluoromethylated pyrazoline derivatives, a class of compounds known for a range of biological activities. google.comgoogleapis.com

The development of chiral molecules is essential for producing enantiomerically pure drugs. α-Trifluoromethylacryloyl chloride can be used to construct chiral fluorinated scaffolds by employing chiral starting materials or auxiliaries.

In the synthesis of peptidomimetics described previously, if the amino acid or amine used in the acylation or aza-Michael addition step is chiral, the resulting fluorinated β-amino acid derivative will also be chiral. nih.govcyu.fr The stereocenter from the starting material directs the formation of new stereocenters, enabling the creation of diastereomerically controlled products. The conformational studies confirming stable β-turns in these molecules demonstrate that the α-trifluoromethylacryl moiety can be used to build well-defined, three-dimensional chiral structures. nih.govscispace.com

Research on Biological and Medicinal Chemistry Probes

The trifluoromethyl group possesses unique properties that make it valuable not only for modulating biological activity but also for use in specialized chemical probes for biochemical and medicinal research.

Acrylamides are recognized as a class of "warheads" for targeted covalent inhibitors, which form irreversible bonds with nucleophilic residues (typically cysteine) in the active site of an enzyme. nih.govnih.govnih.gov The reactivity of the acrylamide can be tuned by substituents on the α- or β-carbon. chimia.chbiorxiv.org

The α-trifluoromethylacrylamide moiety, readily synthesized from α-trifluoromethylacryloyl chloride, serves as a potent electrophile for this purpose. The strong electron-withdrawing trifluoromethyl group enhances the susceptibility of the β-carbon to nucleophilic attack by a cysteine thiol. This principle has been applied in the design of inhibitors for various enzymes, including proteases. For instance, acrylamide-based inhibitors have been identified that covalently modify the catalytic cysteine of proteases like the SARS-CoV-2 main protease. nih.gov The incorporation of a trifluoromethyl group into such scaffolds is a strategy used to enhance binding and reactivity.

The general mechanism for the inhibition of a cysteine protease by an α-trifluoromethylacrylamide is shown below:

| Step | Description |

| 1. Non-covalent Binding | The inhibitor, containing the α-trifluoromethylacrylamide warhead, first binds reversibly to the enzyme's active site. |

| 2. Michael Addition | The deprotonated thiol of a key cysteine residue in the active site performs a nucleophilic attack on the β-carbon of the acrylamide. |

| 3. Covalent Adduct Formation | A stable carbon-sulfur bond is formed, resulting in the irreversible covalent modification and inhibition of the enzyme. |

This table describes the general mechanism of action for acrylamide-based covalent inhibitors.

¹⁹F NMR spectroscopy is a powerful analytical tool in chemical biology and drug discovery because of the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the large chemical shift range, which is highly sensitive to the local chemical environment. cfplus.czcfplus.cz There are no endogenous fluorine signals in most biological systems, providing a clear background for analysis.

The α-trifluoromethylacryl group, which can be attached to various molecules of interest using α-trifluoromethylacryloyl chloride, serves as an excellent ¹⁹F NMR reporter. The chemical shift of the CF₃ group is sensitive to changes in its surroundings, allowing it to be used as a probe to monitor molecular interactions, conformational changes, or enzymatic activity. researchgate.net For example, the non-natural amino acid (R)-α-trifluoromethylalanine has been successfully used as a ¹⁹F NMR probe to monitor the proteolytic activity of enzymes like trypsin. nih.gov The distinct ¹⁹F NMR signals of the intact peptide and the cleaved fragments allow for precise and continuous monitoring of the reaction progress.

Exploration of Bioactive Trifluoromethylated Motifs

The trifluoromethyl group is a crucial motif in modern pharmaceuticals, and alpha-trifluoromethylacryloyl chloride serves as a versatile reagent for its incorporation into a wide array of molecular scaffolds. mdpi.comnih.gov The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of a molecule, which can lead to enhanced biological activity. mdpi.com The synthesis of various heterocyclic compounds, which are common cores in many bioactive molecules, often utilizes trifluoromethylated building blocks. nih.gov

The creation of trifluoromethyl-substituted pyrazoles and isoxazoles, for instance, can be achieved through reactions involving precursors derived from this compound. These heterocyclic systems are prevalent in numerous classes of therapeutic agents. The reaction of β-trifluoromethylated vinamidinium salts with hydrazine can yield 4-(trifluoromethyl)pyrazole, a core structure in several pharmaceuticals. researchgate.net Similarly, the synthesis of trifluoromethylated pyridines and triazoles has been developed using trifluoromethyl-α,β-ynones, which can be prepared from related precursors. researchgate.net

The strategic placement of a trifluoromethyl group can lead to a significant increase in biological potency. While not universally guaranteed, a statistical analysis of compound pairs differing only by a methyl versus a trifluoromethyl group showed that in over 9% of cases, the CF3-substituted compound exhibited at least a tenfold increase in bioactivity. acs.org The enhanced binding energy is often driven by favorable electrostatic interactions and solvation free energy. acs.org

Below is a table illustrating the synthesis of different bioactive heterocyclic motifs using trifluoromethylated building blocks that can be derived from or are related to this compound.

| Heterocyclic Motif | Synthetic Precursor Example | Reagent | Resulting Core Structure | Potential Biological Relevance |

| Pyrazole | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine | 3-(Trifluoromethyl)pyrazole | Anti-inflammatory, Kinase inhibition |

| Pyrazole | β-Trifluoromethylated vinamidinium salt | Hydrazine | 4-(Trifluoromethyl)pyrazole | CNS agents, Agrochemicals |

| Pyridine (B92270) | Trifluoromethyl-α,β-ynone & β-enamino ester | ZnBr2 | Polysubstituted trifluoromethylpyridine | Various therapeutic areas |

| Triazole | Trifluoromethyl-α,β-ynone | NaN3 | 4-Trifluoroacetyltriazole | Antifungal, Antimicrobial |

| Isoxazole | Trifluoromethyl-α,β-ynone | NaN3 (with acid catalyst) | 5-CF3-isoxazole | Bioisosteres in drug design |

This table is generated based on synthetic strategies for trifluoromethylated heterocycles. researchgate.netresearchgate.net

Role in Natural Product Synthesis and Analog Development

Natural products have historically been a rich source of inspiration for the development of new drugs. researchgate.netnih.gov However, natural products themselves often have suboptimal pharmacokinetic properties or synthetic accessibility. The synthesis of natural product analogs provides a powerful strategy to overcome these limitations and to explore the structure-activity relationships (SAR) of a given pharmacophore. rsc.org

This compound and related reagents play a significant role in this area by enabling the introduction of the trifluoromethyl group into natural product scaffolds. This modification can lead to analogs with improved potency, selectivity, and metabolic stability. The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com

For example, the innate C-H trifluoromethylation of complex molecules, including natural products, has been demonstrated using radical-based methods. nih.gov This allows for the late-stage functionalization of intricate scaffolds, providing access to novel analogs that would be difficult to synthesize through other means. By modifying a known natural product with a trifluoromethyl group, chemists can probe specific interactions within a binding site or enhance the molecule's ability to cross cellular membranes. mdpi.com

The development of analogs often involves creating a library of related compounds to systematically evaluate the impact of structural modifications. researchgate.net The use of versatile building blocks like this compound is essential in this process, facilitating the efficient synthesis of diverse analogs for biological screening.

| Natural Product Class | Modification Strategy | Purpose of Trifluoromethylation | Potential Outcome |

| Alkaloids | C-H Trifluoromethylation | Enhance metabolic stability, modulate receptor binding | Improved pharmacokinetic profile, higher potency |

| Macrolides | Synthesis of CF3-containing fragments for incorporation | Increase lipophilicity, alter conformation | Enhanced cell permeability, novel bioactivity |

| Terpenoids | Derivatization of existing functional groups | Probe hydrophobic pockets in binding sites | Increased target affinity and selectivity |

| Polyphenols | Modification of aromatic rings | Alter electronic properties, block metabolic sites | Improved antioxidant or enzyme inhibitory activity |

This table outlines conceptual strategies for the application of trifluoromethylation in natural product analog development. mdpi.comnih.govrsc.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the three-dimensional arrangement of atoms in alpha-trifluoromethylacryloyl chloride and the energy landscape of its various conformations. While direct computational studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical investigations of the parent compound, acryloyl chloride, and by considering the significant stereoelectronic effects of the trifluoromethyl (CF3) group.

Studies on acryloyl chloride reveal the existence of two planar conformers: a more stable s-trans (or anti) form and a less stable s-cis (or syn) form, referring to the orientation of the C=C and C=O bonds relative to the C-C single bond. The preference for the s-trans conformer is a common feature in α,β-unsaturated carbonyl compounds.

For this compound, the introduction of the bulky and highly electronegative CF3 group at the α-position is expected to have a profound impact on the molecule's geometry and conformational energetics. The CF3 group can influence the planarity of the molecule and the rotational barrier around the C-C single bond. Quantum chemical calculations would be necessary to precisely quantify these effects, but it is plausible that the steric hindrance and electrostatic interactions introduced by the CF3 group could alter the relative stability of the s-cis and s-trans conformers or even introduce non-planar minimum energy structures.

Key geometric parameters that would be of interest in a computational study are summarized in the table below, based on typical values for related molecules.

| Parameter | Expected Value Range | Influencing Factors |

| C=C Bond Length | 1.33 - 1.35 Å | Electron-withdrawing effect of CF3 and COCl groups |

| C-C Bond Length | 1.47 - 1.50 Å | Conjugation between the double bond and the carbonyl group |

| C=O Bond Length | 1.18 - 1.20 Å | Electronegativity of the chlorine atom |

| C-Cl Bond Length | 1.77 - 1.80 Å | |

| C-CF3 Bond Length | 1.52 - 1.55 Å | |

| Dihedral Angle (C=C-C=O) | ~180° (s-trans) or ~0° (s-cis) | Steric and electronic effects of the CF3 group |

Mechanistic Pathway Analysis through Computational Modeling

Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby providing a detailed understanding of reaction mechanisms. For this compound, this is particularly relevant for understanding its polymerization behavior and its reactivity in organic synthesis.

The photochemistry of acryloyl chloride has been the subject of quantum-chemical calculations, which have mapped out the potential energy surfaces for isomerization and dissociation reactions in various electronic states. nycu.edu.twaip.org These studies indicate that different excitation wavelengths can lead to distinct reaction pathways, such as C-Cl bond cleavage or 1,3-Cl migration. nycu.edu.twaip.org The presence of a CF3 group in this compound would likely influence these photochemical pathways by altering the energies of the relevant molecular orbitals.

In the context of polymerization, computational studies on related trifluoromethyl-substituted monomers have provided insights into why they may exhibit unusual reactivity. For instance, some studies have noted the difficulty of homopolymerizing certain trifluoromethylated acrylates via radical initiation. nih.gov Computational analysis could reveal high activation barriers for radical propagation or a propensity for side reactions, explaining such experimental observations. A mechanistic study of the polymerization of this compound would likely investigate the energetics of initiation, propagation, and termination steps, comparing them to those of non-fluorinated analogs.

Prediction of Reactivity and Selectivity

Theoretical calculations can predict the reactivity and selectivity of this compound by examining its electronic structure. Key parameters derived from quantum chemical calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can provide a rationale for its behavior in different chemical reactions.

The electron-withdrawing nature of both the trifluoromethyl and the acryloyl chloride functionalities is expected to render the double bond of this compound highly electron-deficient. This would make it a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions with electron-rich dienes. Computational modeling could be used to predict the regioselectivity and stereoselectivity of such cycloaddition reactions.

Quantum chemical parameters like the HOMO-LUMO energy gap can be correlated with the chemical reactivity of a molecule. longdom.org A smaller energy gap generally implies higher reactivity. The table below outlines some key computational descriptors and their implications for the reactivity of this compound.

| Computational Descriptor | Predicted Effect of CF3 Group | Implication for Reactivity |

| LUMO Energy | Lowered | Increased reactivity towards nucleophiles and in electron-demand Diels-Alder reactions. |

| HOMO Energy | Lowered | Decreased reactivity in reactions initiated by electrophiles. |

| HOMO-LUMO Gap (ΔE) | Potentially altered | Influences overall reactivity and UV-Vis absorption properties. |

| Electrostatic Potential | Positive potential on the β-carbon and the carbonyl carbon. | Dictates the sites for nucleophilic attack. |

Material Science Simulations for Polymer Properties

While experimental data on polymers derived from this compound is scarce, material science simulations can offer predictions about their potential properties. Molecular dynamics (MD) and other simulation techniques can be used to model the bulk properties of poly(alpha-trifluoromethyl)acrylates, which would be formed by the polymerization of this compound followed by esterification.

The incorporation of fluorine is known to impart unique properties to polymers, such as thermal stability, chemical resistance, and low surface energy. acs.org Simulations could quantify these effects for polymers derived from this compound. For example, MD simulations could be used to predict the glass transition temperature (Tg), mechanical moduli, and gas permeability of these materials. Such simulations would be invaluable for assessing their suitability for various applications, from high-performance coatings to advanced optical materials. The strong intermolecular forces and reduced chain mobility due to the bulky CF3 group would likely result in a polymer with a high glass transition temperature and good thermal stability.

Advanced Research Directions and Future Perspectives

Emerging Synthetic Methodologies for Fluorinated Systems

The synthesis of organofluorine compounds is a rapidly evolving field, driven by the significant impact of fluorine on molecular properties. While alpha-trifluoromethylacryloyl chloride is an established reagent, future research will likely focus on more efficient, selective, and sustainable methods for its synthesis and the preparation of its derivatives. One area of intense interest is the development of novel catalytic systems for trifluoromethylation. For instance, recent breakthroughs in transition-metal catalysis and photoredox catalysis are enabling the direct trifluoromethylation of a variety of organic substrates, which could offer alternative pathways to precursors for this compound. rsc.orgresearchgate.net

Furthermore, methods that allow for the selective activation of the carbon-fluorine (C-F) bonds within the trifluoromethyl group itself are a major frontier. rsc.org Although the C-F bond is notoriously strong, recent studies have shown that under specific catalytic conditions, it can be functionalized, opening up unprecedented avenues for creating complex, selectively fluorinated molecules from α-trifluoromethyl alkenes. rsc.org Such strategies could be adapted to derivatives of this compound, allowing for post-polymerization modification or the synthesis of highly specialized monomers. Visible light-induced, metal-free reactions are also gaining traction, offering greener and more practical methods for producing fluoro-functionalized molecules. rsc.org

Integration into Supramolecular Chemistry and Nanomaterials

The trifluoromethyl group's unique properties, including its high lipophilicity and electronegativity, make it an attractive component for designing self-assembling systems in supramolecular chemistry. Polymers derived from this compound, such as poly(alpha-trifluoromethyl)acrylates, can be engineered to form well-defined nanostructures like micelles, nanofibers, or vesicles. The fluorinated segments can drive self-assembly through solvophobic interactions, creating core-shell structures or other complex architectures.

In the realm of nanomaterials, these fluorinated polymers are being explored for applications in nanomedicine and advanced coatings. For example, polymers containing fluorine can be used to create nanoparticles for drug delivery, with the fluorine content helping to control the material's interaction with biological membranes and potentially enhancing cellular uptake. acs.org Chain-end-labeled fluorinated polymers are also being developed as probes for advanced imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS), which allows for high-resolution mapping of the materials within cells. acs.org The ability to precisely control polymer composition by copolymerizing functionalized alpha-trifluoromethylacrylates opens the door to creating "smart" nanomaterials that respond to specific environmental stimuli.

Novel Applications in Interdisciplinary Fields

The distinct properties imparted by the trifluoromethyl group are driving the application of related fluorinated polymers into diverse interdisciplinary fields.

Advanced Coatings and Surfaces: Polymers derived from monomers like 2-(trifluoromethyl)acrylic acid have been shown to exhibit tunable surface hydrophobicity and improved adhesion. rsc.org Copolymers can be designed to create surfaces ranging from highly hydrophobic to more hydrophilic, making them suitable for applications such as anti-fouling coatings, low-friction surfaces, and specialized functional coatings on metal substrates. rsc.org

Biomaterials and Medical Devices: Fluorinated acryl polymers have been investigated for use as denture-base resins due to their mechanical properties and water resistance. nih.gov Copolymers of methyl α-fluoroacrylate and 2,2,2-trifluoroethyl α-fluoroacrylate have shown higher strength and better water resistance compared to conventional poly(methyl methacrylate) (PMMA). nih.gov This suggests potential applications for polymers from this compound in other biomedical areas where robust, hydrophobic materials are required.

Sensors and Electronics: Fluorinated polymers possess unique optical and dielectric properties. Poly(methyl α-trifluoromethylacrylate) has been studied as a positive electron beam resist for manufacturing microelectronics. acs.orgacs.org Furthermore, polymers with high trifluoromethyl group substitution have been used in pressure-sensitive paints (PSP), which are advanced optical sensors for aerodynamic testing. researchgate.net The high gas permeability and low temperature sensitivity of these materials are critical for such applications. researchgate.net

Challenges and Opportunities in Trifluoromethyl Chemistry

Despite the vast potential, significant challenges remain in the field of trifluoromethyl chemistry, which also represent key opportunities for future research.

One of the primary challenges is the high cost and difficulty associated with the selective incorporation of trifluoromethyl groups into molecules. mdpi.com Developing more cost-effective and efficient synthetic methods is crucial for the broader industrial application of compounds like this compound. hovione.com

Another major challenge is achieving selective activation of C-F bonds. The high strength of these bonds makes them very stable but also difficult to functionalize without disrupting the rest of the molecule. rsc.org Overcoming this hurdle would represent a paradigm shift, allowing the trifluoromethyl group to be used not just for its passive effects on molecular properties but as a reactive handle for further chemical transformations. rsc.org

The direct trifluoromethylation of C(sp³)–H bonds remains a formidable challenge in synthetic chemistry. researchgate.net Advances in this area could simplify the synthesis of complex fluorinated molecules and provide new routes to monomers and polymers. Furthermore, translating laboratory-scale fluorination reactions to an industrial scale presents its own set of challenges, including the handling of potentially hazardous reagents and ensuring process safety and cost-effectiveness. hovione.com

These challenges provide a roadmap for future innovation. Opportunities abound for chemists to develop novel catalytic systems, explore new reaction mechanisms, and apply computational chemistry to better understand and predict the behavior of fluorinated compounds. Success in these areas will unlock the full potential of versatile building blocks like this compound for the next generation of advanced materials and technologies.

Q & A

Basic Research Question

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and bases, which may trigger exothermic decomposition .

- Decomposition Products : Thermal degradation releases hydrogen chloride (HCl) and trifluoromethyl radicals. Use fume hoods and HCl gas scrubbers.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and vapor-tight goggles are mandatory. Store under inert gas (argon/nitrogen) to prevent hydrolysis .

How can researchers characterize this compound and validate its purity?

Basic Research Question

- Spectroscopic Methods :

- ¹⁹F NMR : Detects trifluoromethyl group environments (δ ~ -60 to -70 ppm). Anhydrous CDCl₃ is recommended to avoid hydrolysis artifacts.

- IR Spectroscopy : Confirm C=O stretch (~1800 cm⁻¹) and C-F stretches (~1150–1250 cm⁻¹).

- Purity Assessment : Gas chromatography (GC) with mass spectrometry (GC-MS) identifies volatile impurities. Titration with amines quantifies active chloride content .

What mechanistic insights are critical for studying this compound in nucleophilic acyl substitution reactions?

Advanced Research Question

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to track trifluoromethyl group stability under varying nucleophiles (e.g., amines, alcohols).

- Isotopic Labeling : Use ¹³C-labeled carbonyl groups to trace acyl transfer pathways in coupling reactions (e.g., with Pd catalysts like Pd(PPh₃)₄) .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to explain regioselectivity in polymerizations or pharmaceutical intermediates.

How can contradictory literature data on the reactivity of this compound be resolved?

Advanced Research Question

- Systematic Reproducibility Tests : Vary solvents (polar vs. nonpolar), temperatures, and catalysts to identify hidden variables.

- Cross-Validation : Compare results across multiple analytical techniques (e.g., X-ray crystallography for crystal structure vs. NMR for solution-state behavior).

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends in substituent effects or steric hindrance .

What advanced strategies mitigate decomposition during storage or catalytic applications?

Advanced Research Question

- Stabilization Additives : Introduce radical scavengers (e.g., BHT) to inhibit trifluoromethyl radical chain reactions.

- Encapsulation : Use molecular sieves or MOFs (Metal-Organic Frameworks) to isolate the compound from moisture and oxygen.

- In Situ Generation : Prepare the acyl chloride immediately before use via flow chemistry systems to minimize storage risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.